![molecular formula C12H17ClN2O B169007 N-Phenyl-3-piperidinecarboxamide hydrochloride CAS No. 173987-10-5](/img/structure/B169007.png)
N-Phenyl-3-piperidinecarboxamide hydrochloride
Overview
Description
N-Phenyl-3-piperidinecarboxamide hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2O and its molecular weight is 240.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-Phenyl-3-piperidinecarboxamide hydrochloride, often referred to as a piperidine derivative, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by its piperidine ring structure, which is known to confer various biological activities. The presence of the phenyl group enhances lipophilicity, facilitating membrane permeability and interaction with biological targets.
The biological activity of this compound can be attributed to its ability to modulate several biochemical pathways:
- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit metalloproteinases, which are crucial in extracellular matrix remodeling. For instance, it has been reported that related compounds exhibit IC50 values lower than 0.1 nM for MMP-2 and MMP-13, indicating potent inhibitory effects on these enzymes .
- Antimicrobial Activity : Research indicates that piperidine derivatives can exhibit significant antimicrobial properties. For example, modifications in the piperidine structure have resulted in compounds effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains .
Table 1: Biological Activities of this compound
Case Studies
- Anticancer Activity : A study evaluating the antiproliferative effects of N-phenyl-3-piperidinecarboxamide derivatives on melanoma cells demonstrated significant activity. The compound induced senescence-like changes in A375 cells with an IC50 value of 0.88 μM, showcasing its potential as an anticancer agent .
- Antimicrobial Efficacy : In a comparative analysis of piperidine derivatives, N-phenyl-3-piperidinecarboxamide exhibited notable antimicrobial activity against various strains of bacteria and fungi. The study utilized quantitative structure–activity relationship (QSAR) models to predict efficacy based on structural modifications .
Structure-Activity Relationship (SAR)
The biological activity of N-phenyl-3-piperidinecarboxamide is influenced by its structural components. Variations in substituents on the phenyl ring significantly alter its potency against different biological targets. For example, halogenated phenyl groups have been associated with enhanced lipophilicity and increased membrane penetration, leading to improved antimicrobial properties .
Scientific Research Applications
Central Nervous System Disorders
N-Phenyl-3-piperidinecarboxamide hydrochloride has been identified as a potential treatment for various central nervous system (CNS) disorders. Research indicates that compounds within the piperidine family can act as antagonists for tachykinin receptors, which are implicated in conditions such as anxiety, depression, and schizophrenia. Specifically, antagonists targeting the NK3 receptor may help alleviate symptoms associated with these disorders by modulating neuropeptide activity .
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. For instance, derivatives of N-arylpiperidine-3-carboxamide have shown significant antiproliferative activity against melanoma cells. A focused library of these derivatives demonstrated the ability to induce senescence-like phenotypic changes in human melanoma A375 cells without causing severe cytotoxicity to normal cells. The lead compound exhibited an EC50 value of 1.24 μM for inducing senescence and an IC50 value of 0.88 μM for antiproliferative activity .
Pain Management
The compound has also been explored for its analgesic properties, particularly in treating nociceptive and neuropathic pain. Studies have reported that piperidine-based ligands can act on histamine H3 and sigma-1 receptors, providing a dual mechanism of action that may enhance analgesic efficacy . This dual action is particularly beneficial for patients suffering from chronic pain conditions.
High-throughput Screening
A study utilizing high-throughput screening methods identified several derivatives of N-arylpiperidine-3-carboxamide with promising anticancer properties. The screening process revealed structural characteristics that enhance biological activity, emphasizing the importance of molecular modifications in drug design .
Pharmacological Profiles
Research has documented the pharmacological profiles of various piperidine derivatives, highlighting their efficacy in treating both psychiatric and physical ailments. For example, compounds targeting both sigma-1 and histamine H3 receptors demonstrated broad-spectrum analgesic effects in animal models .
Summary Table of Applications
Properties
IUPAC Name |
N-phenylpiperidine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11;/h1-3,6-7,10,13H,4-5,8-9H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTANSINWWGVKJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585856 | |
Record name | N-Phenylpiperidine-3-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
521969-45-9, 173987-10-5 | |
Record name | 3-Piperidinecarboxamide, N-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=521969-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Phenylpiperidine-3-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-PHENYL-3-PIPERIDINECARBOXAMIDE HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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